Fenoprofen Calcium hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

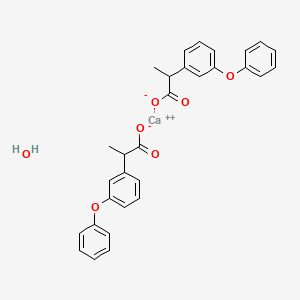

C30H28CaO7 |

|---|---|

Peso molecular |

540.6 g/mol |

Nombre IUPAC |

calcium;2-(3-phenoxyphenyl)propanoate;hydrate |

InChI |

InChI=1S/2C15H14O3.Ca.H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2*2-11H,1H3,(H,16,17);;1H2/q;;+2;/p-2 |

Clave InChI |

BLTATVJQCBQMAD-UHFFFAOYSA-L |

SMILES canónico |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Ca+2] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenoprofen Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoprofen (B1672519) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1][2][3][4] Recent research has uncovered a novel, secondary mechanism involving the positive allosteric modulation of melanocortin receptors, which contributes to its anti-inflammatory effects through a COX-independent pathway.[1][5][6][7][8][9] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations to offer a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal pharmacological effect of fenoprofen is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][9] These enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.[4]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] It is the primary contributor to the synthesis of prostaglandins that mediate inflammation and pain.

By non-selectively inhibiting both isoforms, fenoprofen reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][4]

Quantitative Data: COX Inhibition

The inhibitory potency and selectivity of NSAIDs against COX isoforms are critical determinants of their efficacy and side-effect profiles. The selectivity is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-2 versus COX-1.

| Compound | COX-2/COX-1 IC50 Ratio | Reference |

| Fenoprofen | 5.14 | [5] |

| Ibuprofen | 1.69 | [5] |

| Naproxen | 1.79 | [5] |

| Aspirin | 3.12 | [5] |

| Diclofenac | 0.05 | [5] |

| Celecoxib | 0.11 | [5] |

| A higher COX-2/COX-1 IC50 ratio indicates a greater selectivity for COX-1 inhibition, while a ratio less than 1 indicates selectivity for COX-2. |

Signaling Pathway: Prostaglandin Synthesis and Inhibition

The inhibition of COX enzymes by fenoprofen disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of key inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 5. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Fenoprofen Calcium hydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID), is a well-established therapeutic agent for managing pain and inflammation. This technical guide provides an in-depth overview of Fenoprofen Calcium hydrate (B1144303), the salt form commonly used in pharmaceutical formulations. This document details its chemical structure, physicochemical and pharmacological properties, and analytical methodologies for its characterization. Detailed experimental protocols, data tables for easy reference, and visualizations of its mechanism of action and analytical workflows are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Structure and Identification

Fenoprofen Calcium hydrate is the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid and exists as a dihydrate.

| Identifier | Value |

| IUPAC Name | calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate |

| CAS Number | 71720-56-4, 53746-45-5 |

| Chemical Formula | C₃₀H₃₀CaO₈ |

| Molecular Weight | 558.63 g/mol |

Chemical Structure Diagram:

Caption: Conceptual representation of the this compound complex.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | >94°C (decomposes) | [2] |

| pKa | 4.5 at 25°C | [1][2] |

| LogP | 3.1 (for Fenoprofen) | [3] |

| Solubility | ||

| Water | Slightly soluble | [1] |

| Alcohol (95%) | ~15 mg/mL at 25°C | [1] |

| DMSO | ~33 mg/mL | [4] |

| Dimethylformamide | ~33 mg/mL | [4] |

| Benzene | Insoluble | [1] |

| Chloroform | Slightly soluble (with heating/sonication) | [2] |

Pharmacological Properties

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.

Mechanism of Action

The primary mechanism of action of Fenoprofen is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] This inhibition prevents the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[5]

Caption: Mechanism of action of Fenoprofen via COX inhibition.

Pharmacokinetics

| Parameter | Description | Reference |

| Absorption | Rapidly absorbed after oral administration, with peak plasma levels achieved within 2 hours. | [6] |

| Distribution | Highly bound to plasma proteins (99%). | [6] |

| Metabolism | Metabolized in the liver to fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. | [6] |

| Excretion | Primarily excreted in the urine, with about 90% of a single oral dose eliminated within 24 hours. | [6] |

| Half-life | Approximately 3 hours. | [6] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol is based on the methods described in the United States Pharmacopeia (USP) for the analysis of Fenoprofen Calcium.[7]

Chromatographic Conditions:

-

Column: 4.6-mm x 15-cm; 5-µm packing L7 (Octylsilane chemically bonded to porous silica).

-

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (50:49.6:0.4).

-

Flow Rate: Approximately 2 mL/min.

-

Detector: UV at 272 nm.

-

Injection Volume: About 20 µL.

Standard Preparation:

-

Accurately weigh about 70 mg of USP Fenoprofen Calcium RS.

-

Transfer to a 100-mL volumetric flask.

-

Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone (B3395972) and shake to dissolve.

-

Dilute with a mixture of methanol (B129727) and water (700:300) to volume and mix.

Assay Preparation:

-

Accurately weigh about 70 mg of Fenoprofen Calcium.

-

Follow steps 2-4 of the Standard Preparation.

Procedure:

-

Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the responses for the major peaks.

-

Calculate the quantity of Fenoprofen Calcium.

Caption: General workflow for HPLC analysis of Fenoprofen Calcium.

Thermal Analysis (DSC and TGA)

Thermal analysis is crucial for characterizing the hydration and dehydration behavior of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Typical Experimental Parameters:

-

Sample Size: 2-10 mg.

-

Heating Rate: 10°C/min.

-

Atmosphere: Nitrogen purge.

-

Temperature Range: Ambient to 300°C.

Procedure:

-

Accurately weigh the this compound sample into an aluminum pan.

-

Place the pan in the DSC or TGA instrument.

-

Run the analysis using the specified parameters.

-

Analyze the resulting thermogram for thermal events such as dehydration (mass loss in TGA) and melting/decomposition (endotherms/exotherms in DSC).

Expected Results:

-

TGA will show a weight loss corresponding to the loss of two water molecules.

-

DSC will show an endotherm associated with the dehydration process. The activation energy of dehydration has been reported to be 309 kJ/mol in the 50-60°C range and 123 kJ/mol in the 60-80°C range.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation:

-

Prepare a potassium bromide (KBr) disk containing a small amount of the sample.

Procedure:

-

Record the IR spectrum of the KBr disk over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Characteristic Peaks:

-

A peak around 3597.56 cm⁻¹ corresponds to the hydrated water molecule.[9]

-

Asymmetric and symmetric stretching of the carboxylate group (-O-C=O) is observed around 1557.24 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to elucidate the chemical structure of Fenoprofen.

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.

Procedure:

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methods for this compound. The tabulated data and visual diagrams are intended to serve as a valuable resource for professionals in the fields of research, drug development, and quality control. The detailed experimental protocols offer a starting point for the analysis and characterization of this important non-steroidal anti-inflammatory drug.

References

- 1. drugs.com [drugs.com]

- 2. Fenoprofen calcium | 53746-45-5 [chemicalbook.com]

- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Fenoprofen Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fenoprofen (B1672519) Calcium hydrate (B1144303), a non-steroidal anti-inflammatory drug (NSAID). The document details synthetic pathways, extensive characterization methodologies, and key physicochemical properties, presented in a format tailored for professionals in pharmaceutical research and development.

Introduction

Fenoprofen Calcium hydrate is the calcium salt dihydrate form of fenoprofen, a propionic acid derivative.[1] It is a well-established NSAID used for its analgesic, anti-inflammatory, and antipyretic properties in the management of mild to moderate pain, rheumatoid arthritis, and osteoarthritis.[1][2][3] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1] More recent research has also identified it as a positive allosteric modulator for melanocortin receptors (MCRs), which may contribute to its anti-arthritic activities.[4]

This guide outlines a modern, environmentally friendly synthesis process and details the analytical techniques crucial for its characterization, ensuring quality, purity, and consistency.

Synthesis of this compound

The synthesis of this compound can be approached through various routes. A modern, "green" synthesis method is presented here, which avoids the use of harsh organic solvents in the final salt formation step, offering an eco-friendly and scalable process.[5]

The overall synthesis can be divided into two main stages: the synthesis of the active pharmaceutical ingredient (API), Fenoprofen, and its subsequent conversion to the calcium salt dihydrate.

Synthesis of Fenoprofen (API)

A common pathway to synthesize Fenoprofen involves several steps starting from 3-hydroxyacetophenone.[6]

-

Esterification: 3-hydroxyacetophenone is esterified with bromobenzene (B47551) in the presence of potassium carbonate and copper fillings to produce 3-phenoxyacetophenone.[6]

-

Reduction: The carbonyl group of 3-phenoxyacetophenone is reduced using a reducing agent like sodium borohydride (B1222165) to form the corresponding alcohol.[6]

-

Bromination: The resulting alcohol is then brominated, typically with phosphorous tribromide.[6]

-

Cyanation: The bromo derivative is reacted with sodium cyanide to yield 2-(3-phenoxyphenyl)propionitrile.[6]

-

Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid to form Fenoprofen.

Formation of Fenoprofen Calcium Dihydrate (Green Synthesis)

A novel and eco-friendly method utilizes calcium carbonate in an aqueous medium, avoiding the organic solvents like ethanol (B145695) or acetone (B3395972) used in prior art methods with reagents such as Calcium chloride (CaCl₂) or Calcium hydroxide (B78521) (Ca(OH)₂).[5]

The core of this process is a single-step salt formation where Fenoprofen is reacted directly with calcium carbonate in water. This method is not only environmentally friendly but also cost-effective and produces a high-quality material compliant with ICH guidelines.[5] The reaction is optimized to ensure a high yield (reported as 87.03%) and purity (NLT 98.0%).[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Fenoprofen and its conversion to Fenoprofen Calcium Dihydrate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (±)-α-methyl-3-phenoxy-benzeneacetic acid, calcium salt, dihydrate | [3][7] |

| Molecular Formula | C₃₀H₂₆CaO₆·2H₂O (Dihydrate) | [3] |

| Molecular Weight | 558.65 g/mol | [1][3] |

| Appearance | White, crystalline powder | [3][8] |

| pKa | 4.5 at 25°C | [3][9] |

| Solubility | Slightly soluble in water; 15 mg/mL in alcohol (95%) at 25°C | [3] |

| DMSO: ≥ 100 mg/mL | [4] | |

| DMF: 33 mg/mL | [7] | |

| Purity | ≥98% | [7] |

Characterization Methods and Experimental Protocols

Comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of this compound.

Spectroscopic Analysis

4.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used for the identification and quantification of Fenoprofen.

-

Experimental Protocol:

-

Prepare a standard solution of Fenoprofen Calcium in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and acetonitrile).

-

Scan the solution using a UV-visible spectrophotometer.

-

The absorption maxima (λmax) for Fenoprofen is typically observed at approximately 270-272 nm.[10] This wavelength is used for quantitative analysis, such as in drug content and dissolution studies.[10]

-

4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule and confirm the salt formation.

-

Key Spectral Features: The FT-IR spectrum of this compound will show characteristic peaks, including those for the hydrated compound (around 3597 cm⁻¹) and the asymmetric/symmetric stretching of the carboxylate group (-O-C=O), confirming the salt form (around 1557 cm⁻¹).[5][8]

4.1.3. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum for the fenoprofenate anion would show characteristic signals for the aromatic protons and the aliphatic protons of the propionate (B1217596) side chain.[5]

-

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the structure.[5]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for assessing the purity of Fenoprofen Calcium and quantifying impurities. The USP monograph provides a standardized method.[11]

-

Experimental Protocol (based on USP):

-

Column: C18 packing, 4.6-mm × 15-cm, 5-µm particle size (L7).[11]

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a suitable buffer.[11][12]

-

Flow Rate: Approximately 2 mL/min.[11]

-

Detector: UV detector set at 272 nm.[11]

-

Procedure: Prepare a test solution of Fenoprofen Calcium and a standard solution of USP Fenoprofen Calcium RS. Inject equal volumes into the chromatograph and compare the peak responses to determine the percentage of impurities. The method should be validated for resolution, tailing factor, and precision.[11]

-

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying the hydration/dehydration behavior of the hydrate forms.

-

Experimental Protocol:

-

A sample of Fenoprofen Calcium dihydrate is heated in a DSC or TGA instrument.

-

DSC: The DSC thermogram reveals an endothermic peak corresponding to the loss of water of crystallization. For the dihydrate, this occurs around 89°C.[13]

-

TGA: TGA measures the change in mass as a function of temperature. It is used to quantify the water content. The dehydration of the dihydrate to the monohydrate and then to the anhydrous form can be observed as distinct mass loss steps.[2][14]

-

-

Key Findings: Studies have shown that the dihydrate loses one mole of water to form a partially crystalline monohydrate.[2][14] The activation energy for dehydration is not linear and has been calculated as 309 kJ/mol in the 50-60°C range and 123 kJ/mol in the 60-80°C range, which is explained by the different environments of the two water molecules in the crystal lattice.[2][14]

X-Ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) and Single-Crystal XRD are definitive methods for solid-state characterization.

-

Single-Crystal XRD: This technique provides detailed information about the crystal structure. For Fenoprofen Calcium dihydrate, it has shown that each calcium ion is coordinated to six oxygens: two from water molecules and four from the carboxylate groups of four different fenoprofen anions.[2][14]

-

PXRD: PXRD is used for routine identification and to distinguish between different solid forms (e.g., dihydrate, monohydrate, anhydrous). The room temperature powder pattern has been indexed to a monoclinic P21/n cell.[15]

| Crystallographic Data (Monoclinic P21/n cell) | Value | Reference |

| a | 19.018 Å | [15] |

| b | 7.738 Å | [15] |

| c | 19.472 Å | [15] |

| β | 91.66° | [15] |

Characterization Workflow Diagram

Caption: Analytical workflow for the comprehensive characterization of this compound.

Mechanism of Action & Signaling Pathways

The therapeutic effects of Fenoprofen are mediated through at least two distinct pathways.

-

COX Inhibition: As a traditional NSAID, Fenoprofen non-selectively inhibits both COX-1 and COX-2 enzymes.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923) (like PGF₂α), which are key mediators of pain, inflammation, and fever.[1][7]

-

Melanocortin Receptor Modulation: Fenoprofen acts as a positive allosteric modulator at melanocortin receptors MC3R, MC4R, and MC5R.[4] It selectively activates the ERK1/2 signaling cascade without engaging the canonical cAMP pathway, a phenomenon known as biased signaling.[4] This novel mechanism is thought to contribute significantly to its anti-arthritic effects.[4]

Signaling Pathway Diagrams

Caption: Inhibition of the Cyclooxygenase (COX) pathway by Fenoprofen.

Caption: Allosteric modulation of Melanocortin Receptors (MCRs) by Fenoprofen.

Conclusion

This guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The adoption of green chemistry principles in its synthesis marks a significant advancement in its production. The orthogonal analytical techniques described herein are essential for ensuring the drug's quality, from structural confirmation and purity assessment to detailed solid-state analysis. A thorough understanding of these methods and the drug's dual mechanism of action is critical for researchers and professionals engaged in the development and quality control of Fenoprofen-based therapeutics.

References

- 1. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jpionline.org [jpionline.org]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of Fenoprofen Calcium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Fenoprofen Calcium hydrate (B1144303), a non-steroidal anti-inflammatory drug (NSAID). The following sections detail the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization and quality control of this active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the Fenoprofen molecule.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Fenoprofen Calcium (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.34 | m | 4H | Aromatic Protons |

| ~7.18 | m | 1H | Aromatic Proton |

| ~7.09 | m | 2H | Aromatic Protons |

| ~7.02 | t | 1H | Aromatic Proton |

| ~6.96 | d | 1H | Aromatic Proton |

| ~6.72 | m | 2H | Aromatic Protons |

| ~3.43 | q | 1H | CH |

| ~1.26 | d | 3H | CH₃ |

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Fenoprofen Calcium (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (Carboxylate) |

| ~157.5 | C-O (Aromatic Ether) |

| ~156.8 | C-O (Aromatic Ether) |

| ~144.1 | Aromatic C |

| ~130.1 | Aromatic CH |

| ~129.8 | Aromatic CH |

| ~123.5 | Aromatic CH |

| ~122.0 | Aromatic CH |

| ~119.1 | Aromatic CH |

| ~118.0 | Aromatic CH |

| ~117.2 | Aromatic CH |

| ~45.0 | CH |

| ~19.0 | CH₃ |

Note: Assignments are based on typical chemical shifts for similar functional groups and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of Fenoprofen Calcium hydrate for structural confirmation.

Materials and Equipment:

-

This compound powder

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ (with TMS) to the vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (General Parameters):

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the sample temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (zg30 or similar).

-

Spectral width: ~16 ppm (centered around 6 ppm).

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Spectral width: ~240 ppm (centered around 120 ppm).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Calibrate the ¹³C spectrum to the solvent signal (DMSO-d₆ at 39.52 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3598 | Strong, Broad | O-H stretch | Water of hydration |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Medium | C-H stretch | Aliphatic (CH, CH₃) |

| ~1557 | Strong | C=O stretch (asymmetric) | Carboxylate |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether |

| 933-696 | Strong | C-H bend | Aromatic (out-of-plane) |

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

-

This compound powder

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

-

Isopropyl alcohol or ethanol (B145695) for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol or ethanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.

-

Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Record the sample spectrum.

-

-

Data Collection Parameters (Typical):

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Post-Measurement:

-

Release the pressure clamp and carefully remove the powder sample.

-

Clean the ATR crystal as described in step 1.1.

-

Process the spectrum by performing an ATR correction and baseline correction if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Data Presentation

Table 4: Mass Spectrometry Data for Fenoprofen

| m/z Value | Interpretation |

| 242 | [M]⁺˙ (Molecular ion of Fenoprofen free acid) |

| 197 | [M - COOH]⁺ (Loss of the carboxylic acid group) |

| 165 | [C₁₂H₉O]⁺ |

| 115 | [C₉H₇]⁺ |

Note: The observed ions correspond to the Fenoprofen free acid, as the calcium salt is typically not observed directly under common ionization techniques like Electron Ionization (EI).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of Fenoprofen.

Materials and Equipment:

-

This compound

-

Methanol or other suitable volatile solvent

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an EI source.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a minimal amount of methanol. The acidic conditions in the mass spectrometer will likely lead to the analysis of the free acid form.

-

-

GC-MS Method (if applicable):

-

Injector:

-

Temperature: 250 °C

-

Injection volume: 1 µL

-

Split mode: Splitless or appropriate split ratio.

-

-

GC Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Interface:

-

Transfer line temperature: 280 °C

-

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Source temperature: 230 °C

-

Mass range: m/z 40-500

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to Fenoprofen.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Analytical Workflow and Logical Relationships

The spectroscopic analysis of this compound follows a logical workflow to confirm the identity and purity of the substance. This process is visualized in the following diagram.

Caption: Workflow for the spectroscopic identification of this compound.

This guide provides foundational spectroscopic data and methodologies for the analysis of this compound. For regulatory purposes, all methods should be fully validated according to the relevant guidelines (e.g., ICH Q2(R1)).

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Fenoprofen Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Fenoprofen (B1672519) Calcium Hydrate, a nonsteroidal anti-inflammatory drug (NSAID). The document delves into the absorption, distribution, metabolism, and excretion (ADME) properties of Fenoprofen, with a focus on data derived from in vivo studies. Detailed experimental protocols for conducting pharmacokinetic assessments in animal models are provided, alongside validated analytical methodologies for the quantification of Fenoprofen and its primary metabolites in biological matrices. Furthermore, this guide presents key metabolic pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of the compound's disposition in a biological system. All quantitative data are summarized in structured tables for ease of comparison and reference.

Introduction

Fenoprofen is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] It is clinically used for the management of mild to moderate pain and for the symptomatic relief of rheumatoid arthritis and osteoarthritis.[1] The therapeutic effects of Fenoprofen are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1] A thorough understanding of its pharmacokinetic and metabolic profile is critical for effective drug development, dose regimen design, and the assessment of potential drug-drug interactions. This guide aims to consolidate the current knowledge on the in vivo behavior of Fenoprofen Calcium Hydrate.

Pharmacokinetics: ADME Profile

The disposition of Fenoprofen in the body is characterized by rapid absorption, extensive plasma protein binding, hepatic metabolism, and renal excretion of its metabolites.

Absorption

Following oral administration, Fenoprofen is rapidly absorbed from the gastrointestinal tract. In humans, peak plasma concentrations (Cmax) are typically reached within 2 hours (Tmax).[2]

Distribution

Fenoprofen is highly bound to plasma proteins, primarily albumin, with a binding extent of approximately 99%. This high degree of protein binding influences its distribution into tissues.

Metabolism

The liver is the primary site of Fenoprofen metabolism. The major metabolic pathways are glucuronidation of the parent compound and hydroxylation at the 4'-position of the phenoxy-phenyl ring, followed by glucuronidation.[1][3] The principal metabolites are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.[1][3]

Fenoprofen is a chiral compound, with the (S)-enantiomer being the more pharmacologically active form. In vivo, there is a stereoselective bioconversion of the less active (R)-isomer to the active (S)-isomer.[1]

Excretion

The elimination of Fenoprofen and its metabolites occurs predominantly through the kidneys. Approximately 90% of an administered dose is excreted in the urine, mainly as fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.[3] The plasma elimination half-life of Fenoprofen is approximately 3 hours.[1]

Quantitative Pharmacokinetic Data

Table 1: Representative Pharmacokinetic Parameters of NSAIDs Following Oral Administration in Rats

| Parameter | Indomethacin (10 mg/kg)[4] | Diclofenac (B195802) (2 mg/kg)[5] |

| Cmax (µg/mL) | 0.33 ± 0.04 | 1.27 ± 0.11 |

| Tmax (h) | 0.5 - 1 | 0.19 ± 0.04 |

| AUC (µg·h/mL) | 0.93 ± 0.17 | 2.50 ± 0.30 |

Table 2: Representative Pharmacokinetic Parameters of NSAIDs Following Oral Administration in Dogs

| Parameter | Vedaprofen (B1683043) (0.5 mg/kg)[6] | Carprofen (2 mg/kg)[7] |

| Cmax (µg/mL) | - | 1.31 ± 0.33 |

| Tmax (h) | 0.63 ± 0.14 | 2.20 |

| AUC (µg·h/mL) | - | 33.73 ± 15.25 |

| t½ (h) | 12.7 ± 1.7 | 17.02 ± 6.95 |

| Bioavailability (%) | 86 ± 7 | - |

Note: The data presented are for illustrative purposes and are not specific to Fenoprofen.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for assessing the pharmacokinetics of Fenoprofen following oral administration to rats.

4.1.1. Animals Male Sprague-Dawley rats of similar age and weight are used for the study.[4] The animals are housed in a controlled environment with free access to food and water, and are fasted for 12 hours prior to dosing.[4]

4.1.2. Dosing this compound is suspended in a suitable vehicle (e.g., saline) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[4]

4.1.3. Blood Sampling Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points, such as 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.[4] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma.[5] Plasma samples are then stored at -80°C until analysis.[5]

4.1.4. Sample Analysis Plasma concentrations of Fenoprofen and its metabolites are determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Analytical Method: HPLC-UV for Fenoprofen in Rat Plasma

This section provides a general procedure for the analysis of Fenoprofen in rat plasma. Method validation should be performed according to regulatory guidelines.

4.2.1. Sample Preparation

-

To a 50 µL plasma sample, add an internal standard solution.[5]

-

Precipitate plasma proteins by adding a solvent such as methanol.[5]

-

Vortex the sample and centrifuge to pellet the precipitated proteins.[5]

-

Transfer the supernatant for analysis.[5]

4.2.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic buffer (e.g., 0.02 M phosphate (B84403) buffer pH 2.5) and acetonitrile (B52724) in a suitable gradient.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 270 nm.[9]

-

Injection Volume: 10 µL.[8]

4.2.3. Method Validation The method should be validated for linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ).[10]

Visualizations

Metabolic Pathway of Fenoprofen

The following diagram illustrates the primary metabolic transformations of Fenoprofen in vivo.

Caption: Metabolic pathway of Fenoprofen.

Experimental Workflow for a Rat Pharmacokinetic Study

This diagram outlines the key steps involved in a typical in vivo pharmacokinetic study in rats.

Caption: Workflow for a rat pharmacokinetic study.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and metabolism of this compound. The compound exhibits predictable pharmacokinetic properties, including rapid oral absorption and elimination primarily via hepatic metabolism. The major metabolites, fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide, are renally excreted. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and drug development professionals in designing and conducting preclinical studies to further characterize the in vivo behavior of Fenoprofen and similar compounds. The visual representations of the metabolic pathway and experimental workflow offer a clear and concise summary of these complex processes.

References

- 1. clinicaltheriogenology.net [clinicaltheriogenology.net]

- 2. Linear pharmacokinetics of orally administered fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective analysis of fenoprofen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of vedaprofen and its enantiomers in dogs after single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]

In Vitro Biological Activity of Fenoprofen Calcium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through a variety of in vitro biological activities. While its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis, emerging research has unveiled a broader spectrum of molecular interactions. This technical guide provides an in-depth overview of the in vitro biological activities of Fenoprofen Calcium Hydrate, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Cyclooxygenase Inhibition

Fenoprofen's principal anti-inflammatory, analgesic, and antipyretic properties stem from its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking this pathway, Fenoprofen effectively reduces the production of these pro-inflammatory molecules.

Quantitative Data: COX Inhibition

| Enzyme | Species | Assay Type | IC50 (µM) | Reference |

| COX-1 | Ovine | Colorimetric Inhibitor Screening | >100 | [5] |

| COX-2 | Human (recombinant) | Colorimetric Inhibitor Screening | 8.2 - 22.6 | [5] |

Note: Data for specific Fenoprofen IC50 values against COX-1 and COX-2 are limited. The values presented are from a study on benzimidazole (B57391) derivatives and are used here for illustrative purposes of typical NSAID activity ranges.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Colorimetric COX inhibitor screening kit

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in the wells of a microplate.

-

Add various concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Prostaglandin Synthesis Inhibition

Figure 1. Inhibition of Prostaglandin Synthesis by Fenoprofen.

Antiproliferative and Pro-Apoptotic Activities

Beyond its anti-inflammatory effects, Fenoprofen has demonstrated modest antiproliferative activity against various cancer cell lines. This suggests a potential role in modulating cell growth and survival pathways.

Quantitative Data: Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Adenocarcinoma | ~240 | [6] |

| HCT 116 | Colorectal Carcinoma | Not specified | [6] |

| SW480 | Colon Adenocarcinoma | Not specified | [6] |

| A-549 | Lung Carcinoma | Not specified | [6] |

| A2780 | Ovarian Endometrioid Adenocarcinoma | Not specified | [6] |

| MSTO-211H | Malignant Pleural Mesothelioma | Not specified | [6] |

Experimental Protocols

Materials:

-

Adherent cancer cell lines (e.g., HT-29)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

1% acetic acid

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water and air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the protein-bound dye by adding Tris base solution to each well.

-

Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.

-

The absorbance is proportional to the total cellular protein, which correlates with cell number.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture cells and treat with this compound for a desired time period.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Logical Relationship: Cell Cycle Arrest and Apoptosis

Figure 2. Fenoprofen's Impact on Cell Fate.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Fenoprofen has been shown to activate PPARα and PPARγ, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. This activity is independent of its COX-inhibitory effects.

Quantitative Data: PPAR Activation

Experimental Protocol: PPAR Transactivation Assay

Materials:

-

Cell line suitable for transfection (e.g., HEK293T)

-

Expression vectors for the PPAR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4)

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS-luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPAR-LBD expression vector and the luciferase reporter plasmid.

-

After transfection, treat the cells with various concentrations of this compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates activation of the PPAR by the test compound.

-

Determine the EC50 value, the concentration at which the compound elicits a half-maximal response.

Signaling Pathway: PPAR Activation

References

- 1. researchgate.net [researchgate.net]

- 2. Fenoprofen Monograph for Professionals - Drugs.com [drugs.com]

- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 5. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Fenoprofen Calcium Hydrate in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fenoprofen Calcium hydrate (B1144303), a non-steroidal anti-inflammatory drug (NSAID), in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. The information herein is intended to support research, formulation development, and other scientific applications where precise solubility data is critical.

Core Solubility Data

The solubility of Fenoprofen Calcium hydrate exhibits significant variability depending on the solvent system. DMSO, a highly polar aprotic solvent, is particularly effective at dissolving this compound. The following table summarizes the available quantitative solubility data from various sources. It is important to note the discrepancies in reported values, which may arise from differences in experimental conditions, such as temperature, purity of the compound and solvents, and the specific hydrate form of Fenoprofen Calcium used.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source / Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 358.01 mM | Sonication or gentle heating may be required.[1] |

| 60 mg/mL | 107.41 mM | Sonication is recommended.[2] | |

| 48 mg/mL | 85.92 mM | It is advised to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3] | |

| 33 mg/mL | - | Purging with an inert gas is suggested.[4][5] | |

| Ethanol | 18 mg/mL | 32.22 mM | Sonication is recommended for complete dissolution.[2][3] |

| Dimethylformamide (DMF) | 33 mg/mL | - | It is recommended to purge the solvent with an inert gas.[5] |

| Methanol | Slightly Soluble | - | Qualitative data suggests limited solubility. |

| Chloroform | Practically Insoluble | - | Qualitative data indicates very low solubility. |

| Water | < 1 mg/mL | - | Considered insoluble or slightly soluble.[2][3] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized approach for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This method is considered a "gold standard" for its reliability and reproducibility.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

High-purity organic solvent (e.g., DMSO, Ethanol)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectrophotometry).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility.

References

In-Depth Technical Guide: Stability and Degradation Pathways of Fenoprofen Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and degradation pathways of Fenoprofen Calcium hydrate (B1144303). The information presented is curated from scientific literature and analytical studies to support drug development, formulation, and quality control processes.

Chemical and Physical Properties

Fenoprofen Calcium is the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid and typically exists as a dihydrate. It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₂₆CaO₆·2H₂O | [1] |

| Molecular Weight | 558.65 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| pKa | 4.5 at 25°C | |

| Solubility | Slightly soluble in water, soluble in alcohol (95%) |

Stability Profile

Fenoprofen Calcium hydrate exhibits varying stability under different environmental conditions. Forced degradation studies are crucial to understanding its intrinsic stability and identifying potential degradation products.

Summary of Forced Degradation Studies

Forced degradation studies indicate that this compound is most susceptible to oxidative degradation . It demonstrates relative stability under hydrolytic (acidic and basic), photolytic, and thermal stress conditions.

| Stress Condition | Observation |

| Acid Hydrolysis (0.1N & 1.0 N HCl) | No significant degradation observed. |

| Base Hydrolysis (0.1 N & 1.0 N NaOH) | No significant degradation observed. |

| Oxidative Degradation (3%, 10%, and 20% H₂O₂) | Significant degradation observed. |

| Thermal Degradation (105°C) | No significant degradation observed. |

| Photolytic Degradation | No significant degradation observed. |

| Humidity (75% & 90% RH) | No significant degradation observed. |

Degradation Pathways

The primary degradation pathway for this compound is oxidation. While degradation under other conditions is minimal, understanding all potential pathways is essential for comprehensive stability assessment.

Oxidative Degradation

Exposure to oxidative conditions, such as treatment with hydrogen peroxide, leads to the formation of several degradation products. While specific structures of all oxidative degradants are not fully elucidated in publicly available literature, potential impurities that may arise from synthesis or degradation have been identified. These include:

-

Impurity A: Bis(4-methoxyphenyl)methanone[2]

-

Impurity C: 3-Phenoxyphenylacetic acid (Demethylated Fenoprofen)[3][4]

The metabolic pathway of Fenoprofen also involves oxidation, leading to the formation of 4'-hydroxyfenoprofen, which is then conjugated with glucuronic acid.[7] This suggests that the aromatic rings are susceptible to hydroxylation.

The proposed oxidative degradation pathway likely involves the ether linkage and the benzene (B151609) rings, which are susceptible to attack by reactive oxygen species.

Hydrolytic, Photolytic, and Thermal Degradation

Studies have shown that this compound is stable under forced hydrolytic, photolytic, and thermal conditions. No significant formation of degradation products was observed under these stresses. The dihydrate form is stable, and the dehydration process has been studied, showing a two-step water loss.[8]

Experimental Protocols

Detailed experimental protocols are critical for reproducible stability studies. The following outlines a typical protocol for forced degradation and analysis of this compound.

Forced Degradation Study Protocol

Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Milli-Q water

-

Acetonitrile (HPLC grade)

-

Acetic acid (AR grade)

Procedure:

-

Acid Hydrolysis: Dissolve Fenoprofen Calcium in 0.1N and 1.0N HCl. Keep the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve Fenoprofen Calcium in 0.1N and 1.0N NaOH. Keep the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of Fenoprofen Calcium with varying concentrations of H₂O₂ (e.g., 3%, 10%, 20%) at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period (e.g., 24 hours).

-

Photolytic Degradation: Expose the drug substance in a photostability chamber to UV and visible light according to ICH guidelines.

-

Humidity Stress: Expose the solid drug substance to high humidity conditions (e.g., 75% RH and 90% RH) at a specified temperature for a defined period.

Stability-Indicating RP-HPLC Method

A robust stability-indicating method is essential to separate Fenoprofen from its degradation products and process-related impurities.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C8 (e.g., YMC Pack C8, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water : Acetic acid (980:20, v/v) |

| Mobile Phase B | Acetonitrile : Acetic acid (980:20, v/v) |

| Elution | Gradient |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 20 µL |

Gradient Program: A suitable gradient program should be developed to ensure adequate separation of all peaks.

Summary of Quantitative Data

The following table summarizes the results from a forced degradation study, indicating the percentage of degradation observed under various oxidative conditions.

| Stress Condition | % Degradation of Fenoprofen |

| 3% H₂O₂ | ~5% |

| 10% H₂O₂ | ~12% |

| 20% H₂O₂ | ~20% |

Note: The percentage of degradation can vary based on the exact experimental conditions (e.g., temperature, duration of exposure).

Conclusion

This compound is a relatively stable molecule, with its primary degradation pathway being oxidation. It is stable under hydrolytic, photolytic, and thermal stress. The development and validation of a stability-indicating analytical method are crucial for accurately monitoring the purity and stability of this compound in drug substances and products. Further studies are required for the definitive structural elucidation of all oxidative degradation products to ensure comprehensive quality control. This guide provides a foundational understanding for researchers and professionals involved in the development and lifecycle management of Fenoprofen-containing pharmaceuticals.

References

- 1. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Fenoprofen Impurity C | 32852-81-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. alentris.org [alentris.org]

- 6. amzeals.com [amzeals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Fenoprofen Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through a primary mechanism of non-selective inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed examination of the molecular interactions of fenoprofen with its principal targets, COX-1 and COX-2, leading to the downstream suppression of prostaglandin (B15479496) synthesis. Furthermore, this document delves into the emerging understanding of fenoprofen's off-target activities, specifically its role as a positive allosteric modulator of melanocortin receptors. Quantitative data on enzyme inhibition and receptor modulation are presented, alongside detailed experimental protocols for the key assays used to elucidate these interactions. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of fenoprofen's molecular pharmacology.

Primary Molecular Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

The primary mechanism of action of fenoprofen is the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins (B1171923) and thromboxanes that mediate pain, inflammation, and fever.[3] By inhibiting COX-1 and COX-2, fenoprofen effectively reduces the production of these pro-inflammatory mediators.[2][3]

Quantitative Inhibition Data

Fenoprofen is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3] While specific IC50 values for fenoprofen are not consistently reported across publicly available literature, the relative selectivity can be inferred from studies comparing various NSAIDs. It is important to note that IC50 values can vary depending on the specific assay conditions.[1]

| Target | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference Assay |

| COX-1 | Data not available | 5.14 | Human Whole Blood Assay |

| COX-2 | Data not available |

Note: The selectivity ratio is a key indicator of the relative potency of a drug for COX-2 versus COX-1. A higher ratio suggests greater selectivity for COX-2.

Signaling Pathway: Prostaglandin Synthesis Inhibition

The inhibition of COX enzymes by fenoprofen directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory response.

Figure 1. Inhibition of the Prostaglandin Synthesis Pathway by Fenoprofen.

Experimental Protocol: Human Whole Blood Assay for COX Inhibition

The human whole blood assay is a widely used method to determine the inhibitory potency (IC50) of NSAIDs on COX-1 and COX-2 in a physiologically relevant ex vivo system.[6][7]

Objective: To determine the concentration of fenoprofen required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (e.g., heparin).

-

Fenoprofen calcium hydrate (B1144303).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Calcium ionophore A23187 (for COX-1 activity).

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

Incubator, centrifuge, and other standard laboratory equipment.

Methodology:

-

Blood Collection: Draw venous blood into tubes containing an anticoagulant.

-

COX-2 Induction (for COX-2 assay):

-

Aliquot whole blood into tubes.

-

Add varying concentrations of fenoprofen.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.

-

Incubate for a specified period (e.g., 24 hours) at 37°C.

-

Centrifuge to separate plasma.

-

Measure PGE2 levels in the plasma using an ELISA kit as an index of COX-2 activity.

-

-

COX-1 Activity Assay:

-

Aliquot whole blood into tubes.

-

Add varying concentrations of fenoprofen.

-

Allow the blood to clot at 37°C for a defined time (e.g., 1 hour) to induce platelet activation and thromboxane synthesis.

-

Centrifuge to separate serum.

-

Measure TXB2 levels (a stable metabolite of Thromboxane A2) in the serum using an ELISA kit as an index of COX-1 activity.

-

-

Data Analysis:

-

Plot the percentage inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) against the logarithm of the fenoprofen concentration.

-

Determine the IC50 value, the concentration of fenoprofen that causes 50% inhibition, from the resulting dose-response curve.

-

Figure 2. Experimental Workflow for the Human Whole Blood Assay.

Off-Target Molecular Interactions

Recent research has revealed that fenoprofen interacts with molecular targets beyond the COX enzymes, suggesting additional mechanisms that may contribute to its overall pharmacological profile.

Melanocortin Receptors (MC3, MC4, and MC5)

Fenoprofen has been identified as a positive allosteric modulator (PAM) of melanocortin receptors MC3, MC4, and MC5.[6][7][8] As a PAM, fenoprofen does not activate these receptors directly but enhances the signaling of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), adrenocorticotropic hormone (ACTH), and Lys-γ3MSH.[6] This activity is independent of its COX-inhibitory effects.[7]

The potentiation of endogenous ligand activity by fenoprofen has been quantified by measuring the leftward shift in the dose-response curve of the agonist, resulting in a lower EC50 value in the presence of fenoprofen.

| Receptor | Endogenous Agonist | Fenoprofen Concentration (µM) | Fold Shift in EC50 |

| Human MC3 | α-MSH | 10 | 2.8 |

| Human MC3 | ACTH | 10 | 3.2 |

| Human MC3 | Lys-γ3MSH | 10 | 2.5 |

| Human MC4 | α-MSH | 10 | 2.1 |

| Human MC4 | ACTH | 10 | 2.3 |

| Human MC4 | Lys-γ3MSH | 10 | 2.0 |

| Human MC5 | α-MSH | 10 | 2.4 |

| Human MC5 | ACTH | 10 | 2.9 |

| Human MC5 | Lys-γ3MSH | 10 | 2.2 |

Fenoprofen binds to an allosteric site on the melanocortin receptor, distinct from the orthosteric binding site of the endogenous agonist. This binding induces a conformational change that enhances the affinity and/or efficacy of the endogenous ligand, leading to an amplified downstream signal (e.g., cAMP production).

Figure 3. Positive Allosteric Modulation of Melanocortin Receptors by Fenoprofen.

This protocol describes a cell-based assay to determine the positive allosteric modulatory activity of fenoprofen on melanocortin receptors.[6]

Objective: To quantify the potentiation of endogenous agonist-induced cAMP production by fenoprofen.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human melanocortin receptor of interest (e.g., MC3R).

-

Cell culture medium and supplements.

-

Endogenous agonist (e.g., α-MSH).

-

Fenoprofen calcium hydrate.

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Multi-well plates and standard cell culture equipment.

Methodology:

-

Cell Culture: Culture the transfected CHO cells to an appropriate confluency in multi-well plates.

-

Compound Treatment:

-

Prepare serial dilutions of the endogenous agonist.

-

Prepare a fixed, sub-maximal concentration of fenoprofen (e.g., 10 µM).

-

Treat the cells with the serial dilutions of the agonist in the presence and absence of fenoprofen. Include a vehicle control.

-

-

Incubation: Incubate the plates at 37°C for a specified time to allow for receptor stimulation and cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate dose-response curves for the endogenous agonist with and without fenoprofen.

-

Calculate the EC50 values for each curve.

-

Determine the fold shift in the EC50 value caused by fenoprofen, which represents its PAM activity.

-

Peroxisome Proliferator-Activated Receptors (PPARs)

Rac1 and Cdc42 GTPases

Investigations into the effects of various NSAIDs on small GTPases have shown that fenoprofen does not significantly alter the membrane localization of Rac1, suggesting it is not a direct or potent modulator of this particular signaling pathway.[12] This helps to refine the understanding of fenoprofen's molecular target profile by excluding certain off-target interactions.

Conclusion

The primary molecular targets of this compound are the cyclooxygenase enzymes COX-1 and COX-2. Its non-selective inhibition of these enzymes underpins its well-established anti-inflammatory, analgesic, and antipyretic properties. The emerging evidence of its activity as a positive allosteric modulator of melanocortin receptors MC3, MC4, and MC5 opens new avenues for understanding its complete pharmacological profile and may present opportunities for future drug development. While interactions with PPARs have been suggested, further quantitative studies are needed to confirm their significance. The lack of interaction with certain small GTPases like Rac1 helps to define the specificity of fenoprofen's molecular actions. This technical guide provides a comprehensive overview of the current knowledge of fenoprofen's molecular targets, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aaushi.info [aaushi.info]

Fenoprofen Calcium Hydrate: A Technical Guide to its Cyclooxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of Fenoprofen Calcium hydrate's mechanism of action, focusing on its interaction with COX-1 and COX-2. The document details its chemical properties, pharmacokinetic profile, and preclinical and clinical evidence of its efficacy. Standardized experimental protocols for evaluating COX inhibition are provided, alongside a comprehensive summary of quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of Fenoprofen's role as a COX inhibitor.

Introduction

Fenoprofen is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] The calcium salt dihydrate form is utilized for the management of mild to moderate pain and for the relief of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[2][3][4] Like other NSAIDs, Fenoprofen's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[5][6]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions, including the protection of the gastric mucosa and platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[5] Fenoprofen is a non-selective inhibitor, meaning it targets both COX-1 and COX-2.[5][6] This non-selective action is responsible for both its therapeutic effects and some of its associated side effects, particularly gastrointestinal issues.[5]

Chemical and Physical Properties

Fenoprofen Calcium hydrate (B1144303) is the calcium salt of fenoprofen.

| Property | Value |

| Chemical Name | Calcium;2-(3-phenoxyphenyl)propanoate;dihydrate |

| Molecular Formula | C₃₀H₂₈CaO₆·2H₂O |

| Molecular Weight | 558.6 g/mol |

| Appearance | White crystalline powder |

| Solubility | Slightly soluble in water |

Mechanism of Action: Inhibition of Cyclooxygenase

The anti-inflammatory, analgesic, and antipyretic activities of Fenoprofen are attributed to its inhibition of the COX enzymes.[7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes. By blocking this step, Fenoprofen reduces the production of these pro-inflammatory mediators.[6]

The Arachidonic Acid Cascade

The synthesis of prostaglandins begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. The COX pathway, which is the target of Fenoprofen, leads to the production of prostaglandins and thromboxanes.

Quantitative Analysis of COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen | 13 | 370 | 28.5 |

Data for Ibuprofen is provided for comparative context.[8]

Pharmacokinetics

The pharmacokinetic profile of Fenoprofen Calcium is characterized by rapid absorption and a relatively short half-life.

| Parameter | Value | Reference |

| Bioavailability | ~85% | [MIMS Philippines] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [MIMS Philippines] |

| Plasma Protein Binding | 99% | [MIMS Philippines] |

| Elimination Half-life (t½) | Approximately 3 hours | [MIMS Philippines] |

| Metabolism | Hepatic (conjugation and hydroxylation) | [5] |

| Excretion | Primarily renal | [5] |

Preclinical In Vivo Efficacy